![molecular formula C20H17ClN6O2S B2684609 2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 863452-83-9](/img/structure/B2684609.png)

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

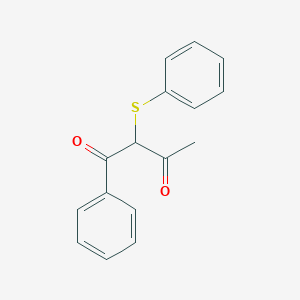

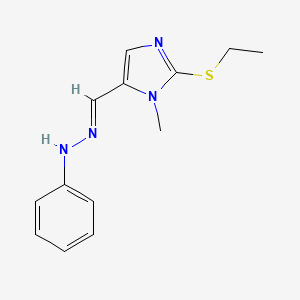

The compound is a complex organic molecule that contains several functional groups, including a triazolopyrimidine core, a benzyl group, a thioether linkage, and a chloromethoxyphenyl group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine core would likely contribute to the rigidity of the molecule, while the benzyl and chloromethoxyphenyl groups could potentially participate in various intermolecular interactions .Chemical Reactions Analysis

Triazolopyrimidines can undergo a variety of reactions depending on the conditions and the presence of other functional groups. For example, they can react with europium under solvothermal conditions to yield complex structures .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, a related compound, 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol, has a molecular weight of 227.22 and a melting point of over 250°C .Aplicaciones Científicas De Investigación

Synthesis and Applications of 1,2,3-Triazole-Fused Pyrazines

The compound is part of the 1,2,3-triazole-fused pyrazines and pyridazines family . These heterocycles are obtained through a variety of synthetic routes, including cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . They have been used in medicinal chemistry, as fluorescent probes, and as structural units of polymers .

Designing New LSD1 Inhibitors

The [1,2,3]triazolo [4,5-d]pyrimidine scaffold, which is part of the compound’s structure, can be used as a template for designing new LSD1 inhibitors . LSD1 is a histone demethylase, and its inhibition has potential therapeutic applications in cancer treatment.

Anti-proliferation Effect Prediction

The compound is part of the 1,2,3-Triazolo[4,5-d]pyrimidine (1,2,3-TPD) family . Studies on this family have revealed key descriptors that can help predict the anti-proliferation effect of these compounds . This could aid in the screening of efficient and novel drugs in the future .

Synthesis of 3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-ol

The compound can be used as a reactant in the synthesis of 3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol . This compound has been used in biochemical and molecular modeling studies of 2,9-disubstituted-N6-(arylcarbamoyl)-8-azaadenines as new selective A3 adenosine receptor antagonists .

c-Met Inhibition

The compound is part of the 3H-[1,2,3]triazolo[4,5-d]pyrimidines family . These compounds have been used in the design and synthesis of potential c-Met inhibitors . c-Met is a receptor tyrosine kinase, and its inhibition has shown promising results in early phase clinical trials of c-Met targeting agents .

Fluorescent Probes

The compound, as part of the 1,2,3-triazole-fused pyrazines and pyridazines family, has been used as a fluorescent probe . These probes can be used in various fields, including biochemistry and materials science, for the detection and imaging of specific targets .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds have been used as reactants in the synthesis of selective a3 adenosine receptor antagonists . The A3 adenosine receptor plays a crucial role in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases.

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonding . This interaction could lead to changes in the target’s function, thereby exerting its biological effects.

Propiedades

IUPAC Name |

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN6O2S/c1-29-16-8-7-14(21)9-15(16)24-17(28)11-30-20-18-19(22-12-23-20)27(26-25-18)10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOWJPAYSZPGJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Methylphenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2684532.png)

![3-(4-Ethylphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2684540.png)

![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)

![5-tert-butyl-N-[cyano(3,4,5-trimethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2684547.png)